molecular formula C7H16N2O2S B1266356 Aminoethanesulfonylpiperidine CAS No. 31644-46-9

Aminoethanesulfonylpiperidine

Cat. No.: B1266356
CAS No.: 31644-46-9
M. Wt: 192.28 g/mol
InChI Key: WLOGRANXQCUIPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoethanesulfonylpiperidine can be synthesized through the reaction of aminoethanesulfonic acid with piperidine under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Aminoethanesulfonylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aminoethanesulfonylpiperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems due to its structural similarity to physiological amino acids.

    Medicine: Investigated for its potential therapeutic applications, including its use as a surface-active agent and its potential role in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of aminoethanesulfonylpiperidine involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by modulating the activity of enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Aminoethanesulfonylpiperidine can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of aminoethanesulfonic acid and piperidine, resulting in a compound with potential therapeutic applications and surface-active properties .

Properties

IUPAC Name

2-piperidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOGRANXQCUIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953609
Record name 2-(Piperidine-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31644-46-9
Record name Piperidine, N-(2-aminoethylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperidine-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key findings regarding the absorption, distribution, metabolism, and excretion (ADME) of Taurinopiperidine?

A1: Research indicates that Taurinopiperidine exhibits approximately 85% binding to rabbit serum protein at peak blood concentration following oral administration []. The study also reveals that around 11.5% of the compound is excreted unchanged in rabbit urine, suggesting significant metabolism into metabolites lacking the piperidine structure []. This implies that Taurinopiperidine likely undergoes extensive first-pass metabolism, influencing its bioavailability and potentially leading to the formation of active or inactive metabolites.

Q2: What pharmacological activities have been observed with Taurinopiperidine?

A2: Taurinopiperidine demonstrates a range of pharmacological activities, albeit with varying potency. While it does not exhibit anti-inflammatory effects on carrageenin-induced edema in rats, it inhibits vascular permeability and exhibits analgesic, antihistaminic, anti-anaphylactic, and antipyretic properties in animal models []. Further research is needed to elucidate the mechanisms underlying these activities and to determine their clinical relevance.

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